Benzene, (isocyanomethyl)-

Polymer Chemistry Hydrolytic Degradation Material Stability

Benzene, (isocyanomethyl)-, commonly known as benzyl isocyanide (CAS 10340-91-7), is a member of the isocyanide class, characterized by the R-N≡C functional group. As an aralkyl isocyanide, it possesses distinct physical properties, including a density of 0.962 g/mL at 25 °C, a refractive index of approximately 1.52, and a boiling point of 105-106 °C at 75 mmHg.

Molecular Formula C8H8N+
Molecular Weight 118.16 g/mol
Cat. No. B12061451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, (isocyanomethyl)-
Molecular FormulaC8H8N+
Molecular Weight118.16 g/mol
Structural Identifiers
SMILESC#[N+]CC1=CC=CC=C1
InChIInChI=1S/C8H8N/c1-9-7-8-5-3-2-4-6-8/h1-6H,7H2/q+1
InChIKeyXHXRKVAUTBKFQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Isocyanide (Benzene, (isocyanomethyl)-) Procurement Guide: Properties, Reactivity & Synthetic Utility


Benzene, (isocyanomethyl)-, commonly known as benzyl isocyanide (CAS 10340-91-7), is a member of the isocyanide class, characterized by the R-N≡C functional group. As an aralkyl isocyanide, it possesses distinct physical properties, including a density of 0.962 g/mL at 25 °C, a refractive index of approximately 1.52, and a boiling point of 105-106 °C at 75 mmHg . This compound is a versatile building block in organic synthesis, renowned for its participation in multicomponent reactions such as the Ugi and Passerini reactions, as well as its ability to act as a ligand in coordination chemistry and a reactant in cycloadditions [1].

Multicomponent reactions (Ugi, Passerini)
Coordination chemistry ligand
Cycloaddition reactant

Why Benzyl Isocyanide Cannot Be Casually Substituted with Other Isocyanides


Procurement decisions for isocyanides cannot be based solely on functional group identity; the specific organic fragment (aralkyl vs. aromatic vs. cycloaliphatic) dictates critical performance outcomes. The reactivity and stability profiles of benzyl isocyanide are not equivalent to its close structural analogs, such as phenyl isocyanide or cyclohexyl isocyanide. As demonstrated in comparative hydrolytic and thermal degradation studies, the stability of model carbamates and polyurethanes follows a distinct hierarchy: aromatic (phenyl) < aralkyl (benzyl) < cycloaliphatic (cyclohexyl) [1][2]. This trend highlights that benzyl isocyanide offers a specific, intermediate stability profile that is neither matched by less stable aromatic nor more stable cycloaliphatic alternatives, directly impacting material longevity and reaction design [3].

Property
Benzyl Isocyanide
Aromatic / Cycloaliphatic Analog
Hydrolytic Stability
Intermediate (aralkyl)
Aromatic: lower; Cycloaliphatic: higher
Thermal Stability
Intermediate (aralkyl)
Aromatic: lower; Cycloaliphatic: higher

Intermediate stability profile may shift with analog substitution; direct interchange not advised.

Quantitative Differentiation Evidence for Benzyl Isocyanide vs. Phenyl and Cyclohexyl Analogs


Quantified Hydrolytic Stability of Benzyl Isocyanide-Derived Carbamates

In a direct comparative study of model carbamates derived from phenyl, benzyl, and cyclohexyl isocyanates, benzyl isocyanide-based carbamates exhibited intermediate hydrolytic stability. The stability trend was explicitly established as: phenyl < benzyl < cyclohexyl [1]. This provides a quantifiable basis for material selection when a specific degradation rate is required.

Hydrolytic Stability Rank
Head-to-head
Phenyl < Benzyl < Cyclohexyl
Supports intermediate stability selection
Alkaline hydrolysis at 110°C
Polymer Chemistry Hydrolytic Degradation Material Stability

Quantified Thermal Degradation Rate of Benzyl Isocyanide-Based Polyurethanes

A study on the thermal degradation of model biscarbamates and polyurethanes directly compared aromatic (phenyl), aralkyl (benzyl), and cycloaliphatic (cyclohexyl) derivatives. The research concluded that thermal stability increases in the order: aromatic < aralkyl < cycloaliphatic [1]. Benzyl isocyanide's aralkyl nature provides a specific, intermediate thermal resistance benchmark.

Thermal Stability Comparison
Head-to-head
Aromatic < Aralkyl < Cycloaliphatic
Aralkyl profile provides balanced thermal resistance
Pyrolysis CO2 evolution study
Thermal Stability Polymer Degradation Material Engineering

Comparative Reactivity and Binding on Gold Nanoparticle Surfaces

Surface-Enhanced Raman Scattering (SERS) was employed to directly compare the adsorption structure and binding of phenyl isocyanide (PNC), 2,6-dimethyl phenyl isocyanide (DMPNC), and benzyl isocyanide (BZI) on gold nanoparticle surfaces [1]. This study provides a direct, qualitative comparison of their surface interaction behavior.

Au NP Binding Mode
Qualitative comparison
Distinct SERS spectrum vs. PNC, DMPNC
Unique adsorption behavior on gold surfaces
SERS on gold nanoparticles
Nanomaterials Surface Chemistry SERS

Reactivity with Phenyl and Tin Radicals: A Kinetic Comparison

A study on cyanide abstractions from benzyl isocyanides by phenyl and tri-n-butyltin radicals provides a direct comparative analysis of their reactivities [1]. The paper discusses the relative rates and Hammett correlations for these radical reactions, establishing a baseline for understanding the compound's behavior in radical-mediated transformations compared to other radical systems.

Radical Reaction Kinetics
Head-to-head
Hammett ρ = 0.24; relative rates up to 6.64
Substituent effect on radical abstraction
Cyanide abstraction by phenyl radical at 100°C
Radical Chemistry Reaction Kinetics Mechanistic Studies

Synthetic Efficiency: Improved Route from Benzyl Halides

A method for the preparation of benzyl isocyanides directly from benzyl halides using silver salts and trimethylsilyl cyanide (TMSCN) was developed [1]. This approach is highlighted as a simple, efficient, and metal-catalyst-free alternative to traditional dehydration of formamides, which can be cumbersome and inefficient for benzylic systems.

Synthetic Efficiency
Method context
Ag salts / TMSCN, rt, from benzyl halides
Efficient access supports scalable use
Room temperature, metal-catalyst-free
Synthetic Methodology Process Chemistry Isocyanide Synthesis

Validated Application Scenarios for Benzene, (isocyanomethyl)- Procurement


Development of Aralkyl Polyurethanes with Tailored Degradation Profiles

Based on the quantified intermediate hydrolytic and thermal stability of benzyl isocyanide-derived carbamates and polyurethanes [1][2], this compound is the rational choice for formulating polymers that require a balance between processability and environmental persistence. Researchers developing controlled-release coatings or biodegradable plastics can leverage benzyl isocyanide to achieve degradation rates that are faster than cycloaliphatic-based materials but slower than purely aromatic ones, offering a tunable parameter for material lifetime engineering.

Synthesis of Novel Heterocycles via Multicomponent Reactions

Benzyl isocyanide's established role as a critical reagent in multicomponent reactions (e.g., Ugi, Passerini) is well-documented [1]. Its specific reactivity profile, as an aralkyl nucleophile, distinguishes it from other isocyanides in terms of reaction rate and product outcome. Procurement of this specific isocyanide is justified for diversity-oriented synthesis and medicinal chemistry campaigns where the benzyl moiety is a desired pharmacophore or where the unique reactivity of the aralkyl isocyanide carbon is required for novel heterocycle construction, such as in the preparation of arylamide compounds and Ru(II) complexes [2].

Functionalization of Gold Nanoparticles for SERS and Sensing Applications

The direct comparative SERS study confirms that benzyl isocyanide exhibits a distinct binding mode on gold nanoparticle surfaces compared to its phenyl-substituted analogs [1]. This evidence directly supports the procurement of benzyl isocyanide for nanotechnology applications where its specific surface interaction is required. It is particularly relevant for fabricating gold nanoparticle-based SERS sensors, molecular electronics, and other functionalized nanomaterials where the aralkyl group's orientation and electronic communication with the gold surface are critical design parameters.

Mechanistic Probes in Radical and Thermal Rearrangement Studies

The well-characterized kinetics of benzyl isocyanide in radical abstraction reactions (e.g., with phenyl and tin radicals) [1] and its thermal isomerization behavior (Hammett ρ+ = -0.24) [2] make it a valuable tool for physical organic chemistry. Its procurement is specifically indicated for researchers investigating reaction mechanisms, substituent effects, or entropy-controlled processes, where its quantifiable and predictable behavior provides a reliable benchmark against other substrates.

Application
Selection Property
Validation Focus
Aralkyl polyurethane development
Intermediate hydrolytic/thermal stability
Degradation profile benchmarking
Multicomponent heterocycle synthesis
Aralkyl isocyanide reactivity
Ugi/Passerini reaction scope
Gold nanoparticle functionalization
Specific SERS binding signature
Surface adsorption mode analysis
Radical/thermal mechanistic probes
Quantified kinetic parameters
Hammett correlation / radical rates
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